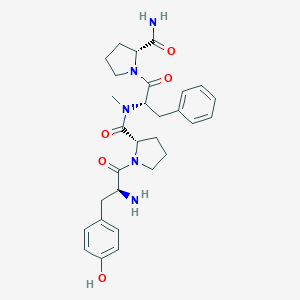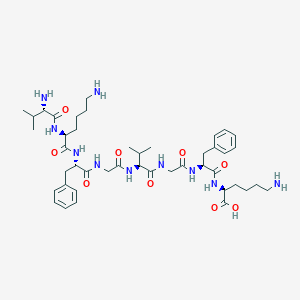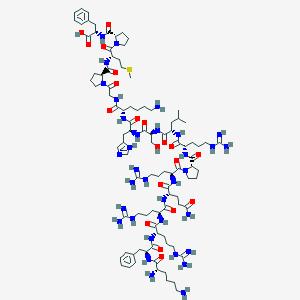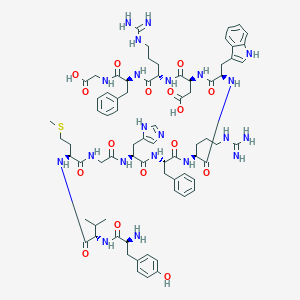
2-糠酰-LIGRLO-酰胺
描述
Potent and selective PAR2 receptor agonist (EC50 = 340 nM). Induces arterial contraction. Facilitates capsaicin evoked nociception. Around 100 times more potent than SLIGR-NH2.
Isoprenoid compounds are a diverse group of natural products which are essential components in all cells. Isoprenoids are biosynthesized from the simple precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Eukaryotes, fungi, and some gram-positive bacteria produce IPP through the mevalonate (MVA) pathway whereas gram-negative and some gram-positive bacteria utilize the non-mevalonate or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. 1-Deoxy-D-xylulose 5-phosphate (DXP) is an intermediate in the non-mevalonate pathway and is formed from pyruvate and glyceraldehyde 3-phosphate by DXP synthase. It is converted to MEP by MEP Synthase (DXP reductoisomerase).
Potent and selective PAR2 receptor agonist (pD2 = 7.0). Causes a dose-dependent relaxation of murine femoral arteries.
科学研究应用
蛋白酶激活受体 2 (PAR 2) 激动剂
“2-糠酰-LIGRLO-酰胺” 是一种强效且选择性的蛋白酶激活受体 2 (PAR 2) 激动剂 . 研究发现,它在增加培养的人类和鼠类 PAR 2 表达细胞的细胞内钙浓度方面与 SLIGRLNH2 一样有效,并且比 SLIGRLNH2 强效 10 到 25 倍 .
血管舒张和超极化
在组织 PAR 2 活性生物测定中,发现“2-糠酰-LIGRLO-酰胺”在引起动脉血管舒张和超极化方面比 SLIGRL-NH2 强效 10 到 300 倍 .
非 PAR 2 介导的收缩
与反式肉桂酰-LIGRLO-NH2 不同,“2-糠酰-LIGRLO-酰胺”不会引起小鼠股动脉显著的非 PAR 2 介导的收缩 .
配体结合分析
“2-糠酰-LIGRLO-酰胺” 已被用作配体结合分析的受体探针 . 它通过其游离鸟氨酸氨基进行衍生化,生成 [3H]丙酰-2fLI 和 Alexa Fluor 594-2fLI .
受体可视化
“2-糠酰-LIGRLO-酰胺” 已被用于受体可视化,既用于体外培养的细胞,也用于体内的结肠上皮细胞 .
钙信号传导
一系列 PAR 2 肽激动剂竞争结合 [3H]丙酰-2fLI 的效力相对顺序在定性上反映了它们在相同细胞中介导 PAR 2 钙信号传导的效力相对顺序 .
作用机制
Target of Action
The primary target of 2-furoyl-LIGRLO-amide is the Proteinase-Activated Receptor 2 (PAR2) . PAR2 is a G protein-coupled receptor that is activated by serine proteases, playing a crucial role in inflammation, pain, and other physiological processes .
Mode of Action
2-Furoyl-LIGRLO-amide acts as a potent and selective agonist for PAR2 . It interacts with PAR2, leading to the activation of the receptor . This interaction results in a series of intracellular events, including an increase in intracellular calcium .
Biochemical Pathways
Upon activation of PAR2 by 2-furoyl-LIGRLO-amide, there is an increase in intracellular calcium . This leads to the activation of various downstream signaling pathways, including those involving epidermal growth factor (EGF) receptor tyrosine kinase, Src, Pyk2, cRaf, and ERK1/2 .
Result of Action
The activation of PAR2 by 2-furoyl-LIGRLO-amide leads to a concentration-dependent relaxation of arteries previously contracted with α1 adrenergic receptor agonists . This suggests that 2-furoyl-LIGRLO-amide could potentially be used in the treatment of conditions associated with arterial constriction.
生化分析
Biochemical Properties
2-Furoyl-LIGRLO-amide plays a significant role in biochemical reactions, particularly those involving the proteinase-activated receptor 2 (PAR2) . It interacts with PAR2, a G-protein-coupled receptor, leading to an increase in intracellular calcium in cultured human and rat PAR2-expressing cells . The nature of these interactions is primarily agonistic, with 2-Furoyl-LIGRLO-amide being more potent than other known PAR2 agonists .
Cellular Effects
The effects of 2-Furoyl-LIGRLO-amide on cells are diverse and significant. It influences cell function by increasing intracellular calcium, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to cause a dose-dependent relaxation of murine femoral arteries .
Molecular Mechanism
At the molecular level, 2-Furoyl-LIGRLO-amide exerts its effects through binding interactions with the proteinase-activated receptor 2 (PAR2) . This binding leads to the activation of PAR2, which in turn triggers a cascade of intracellular events, including an increase in intracellular calcium . This can lead to changes in gene expression and influence various cellular processes .
Dosage Effects in Animal Models
The effects of 2-Furoyl-LIGRLO-amide can vary with different dosages in animal models . For instance, it has been shown to cause fewer scratches in response to 2-Furoyl-LIGRLO-amide but not to histamine in Trpv3-/- mice . It significantly decreases the number of scratches in wild-type mice .
Transport and Distribution
Given its role as a PAR2 agonist, it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
Given its role as a PAR2 agonist, it is likely that it is localized to the cell membrane where PAR2 is typically found .
属性
IUPAC Name |
N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H63N11O8/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41)/t22-,23-,24-,25-,26-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKIRYSKGDEIOG-WTWMNNMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63N11O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)




![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)
![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)




